6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one
Overview
Description
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, also known as AM-694, is a synthetic cannabinoid that has been widely used in scientific research. It was first synthesized in 2008 and has since been studied for its potential therapeutic applications in various medical fields.
Mechanism Of Action
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one acts as a cannabinoid receptor agonist, binding to the CB1 and CB2 receptors in the brain and peripheral tissues. This results in the activation of the endocannabinoid system, which plays a crucial role in regulating various physiological processes such as pain, inflammation, and appetite.
Biochemical And Physiological Effects
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been shown to exhibit a range of biochemical and physiological effects, including analgesia, anti-inflammatory activity, and appetite suppression. It has also been shown to inhibit the growth of cancer cells in vitro, suggesting its potential as a cancer treatment.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one in scientific research is its high potency and selectivity for the cannabinoid receptors. This allows for precise targeting of the endocannabinoid system and the study of its various physiological functions. However, one limitation is the lack of long-term safety data, which may limit its clinical translation.
Future Directions
There are several future directions for the study of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one, including further investigation of its potential therapeutic applications in pain management, cancer treatment, and neurological disorders. Additionally, more research is needed to understand the long-term safety profile of the compound and its potential for clinical translation. Finally, the development of novel synthetic cannabinoids with improved potency and selectivity may lead to the discovery of new therapeutic targets and applications.
Synthesis Methods
The synthesis of 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one involves the reaction of 4-aminobenzonitrile with 2,3-dihydro-1-methyl-1H-pyridin-4-one in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through a series of chromatography steps to obtain the final compound.
Scientific Research Applications
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been extensively studied for its potential therapeutic applications in various medical fields, including pain management, cancer treatment, and neurological disorders. In preclinical studies, 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one has been shown to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of chronic pain.
properties
IUPAC Name |
3-(4-aminophenyl)-4-methyl-4,5-dihydro-1H-pyridazin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O/c1-7-6-10(15)13-14-11(7)8-2-4-9(12)5-3-8/h2-5,7H,6,12H2,1H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDMRFHZLKNYRRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NN=C1C2=CC=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10957950 | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3(2h)-one | |
CAS RN |
36725-28-7 | |
Record name | Ici 109,081 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036725287 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydropyridazin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10957950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-(4-Aminophenyl)-5-methyl-4,5-dihydro-2H-pyridazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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